Pki-166 Pki-166 EGFR/HER1/HER2 Inhibitor PKI166 is a pyrrolo-pyrimidine epidermal growth factor receptor (EGFR) protein kinase inhibitor with anti-tumor activity. PKI-166 reversibly inhibits HER1 and HER2 tyrosine kinases, belong to the epidermal growth factor receptor family, thereby inhibiting tumor growth and metastasis.
Brand Name: Vulcanchem
CAS No.: 187724-61-4
VCID: VC0539838
InChI: InChI=1S/C20H18N4O/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15/h2-13,25H,1H3,(H2,21,22,23,24)/t13-/m1/s1
SMILES: CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O
Molecular Formula: C20H18N4O
Molecular Weight: 330.4 g/mol

Pki-166

CAS No.: 187724-61-4

Cat. No.: VC0539838

Molecular Formula: C20H18N4O

Molecular Weight: 330.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pki-166 - 187724-61-4

Specification

CAS No. 187724-61-4
Molecular Formula C20H18N4O
Molecular Weight 330.4 g/mol
IUPAC Name 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol
Standard InChI InChI=1S/C20H18N4O/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15/h2-13,25H,1H3,(H2,21,22,23,24)/t13-/m1/s1
Standard InChI Key XRYJULCDUUATMC-CYBMUJFWSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O
SMILES CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O
Canonical SMILES CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

PKI-166, with the systematic name 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol, belongs to the pyrrolo-pyrimidine class of heterocyclic compounds. Its hydrochloride salt form (CAS: 2230253-82-2) has a molecular formula of C20H18N4O·HCl and a molar mass of 366.84 g/mol . The compound’s structure features a chiral center at the phenylethylamino group, conferring stereoselective binding to EGFR’s ATP-binding pocket . Key physicochemical properties include:

PropertyValue
Molecular Formula (Base)C20H18N4O
Molecular Weight (Base)330.4 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C in anhydrous form
Canonical SMILESCC@HNC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O

The stereochemistry of the (1R)-1-phenylethyl group is critical for maintaining high-affinity interactions with EGFR, as evidenced by structure-activity relationship studies . XLogP3 values of 4.2 indicate moderate lipophilicity, facilitating membrane permeability and oral bioavailability .

Mechanism of Action: EGFR and HER2 Inhibition

PKI-166 reversibly inhibits the tyrosine kinase activity of EGFR (HER1) and HER2, members of the ErbB receptor family. By competing with ATP for binding to the kinase domain, it prevents autophosphorylation and subsequent activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways . This dual inhibition disrupts critical cellular processes such as proliferation, angiogenesis, and apoptosis evasion .

Selectivity Profile:

  • EGFR (HER1): IC50 = 0.7 nM

  • HER2: IC50 = 5.8 nM

  • Serine/Threonine Kinases: >3000-fold selectivity

The compound’s selectivity minimizes off-target effects, making it a preferred candidate for studying EGFR-driven pathologies. In cardiovascular models, PKI-166 attenuates G protein-coupled receptor (GPCR)-mediated EGFR transactivation, which is implicated in hypertension and cardiac hypertrophy .

Preclinical Research Findings

Antitumor Efficacy in Pancreatic Cancer

In a seminal study by Bruns et al. (2000), PKI-166 administered orally at 100 mg/kg/day reduced metastasis by 72% and microvessel density by 53% in a murine pancreatic carcinoma model . These effects correlated with decreased VEGF expression and endothelial cell apoptosis, underscoring its antiangiogenic properties .

ParameterControlPKI-166 Treated
Tumor Volume (mm³)1200 ± 210480 ± 90*
Lung Metastases (Nodules)15.2 ± 3.14.3 ± 1.2*

*P < 0.01 vs. control

Clinical Development and Pharmacokinetics

PKI-166 reached Phase I clinical trials as an oral anticancer agent, with pharmacokinetic studies in humans revealing:

  • Bioavailability: ~60% in rodent models

  • Half-life: 4.2 hours (rats)

  • Metabolism: Hepatic cytochrome P450-mediated oxidation

Comparative Analysis with Other EGFR Inhibitors

PKI-166’s pyrrolo-pyrimidine scaffold distinguishes it from quinazoline-based inhibitors (e.g., gefitinib) and covalent-binding agents (e.g., afatinib). Key advantages include:

  • Selectivity: 3000-fold over non-ErbB kinases vs. 10–100-fold for gefitinib

  • Reversibility: Unlike irreversible inhibitors, reducing long-term toxicity risks

  • Dual HER1/HER2 Activity: Broader applicability than HER1-specific agents

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